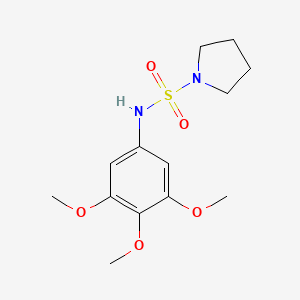

N,N,N'-tribenzylthiourea

Overview

Description

Synthesis Analysis

The synthesis of N,N,N'-tribenzylthiourea and related compounds involves several chemical reactions, typically starting from benzyl chloride derivatives and thioureas or isothioureas. A notable example includes the reaction of N-acylthioureas with electrophilic reagents to form various salts and benzothiazoles, showcasing the versatility of thiourea derivatives in organic synthesis (Hartmann, Liebscher, & Czerney, 1985).

Molecular Structure Analysis

Structural analysis of this compound derivatives reveals diverse coordination geometries and bonding patterns. For instance, tribenzyltin compounds have been found to adopt trigonal bipyramidal geometries, as demonstrated in studies involving tribenzyltin(IV) complexes of polyaromatic carboxylic acid ligands (Baul, Singh, Linden, Song, & Eng, 2006).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, leading to a wide range of products with different properties. The reactivity towards electrophilic and nucleophilic reagents is a key aspect, enabling the synthesis of oxadiazinium salts, thiadiazinium salts, and dithiazolium salts (Hartmann, Liebscher, & Czerney, 1985).

Scientific Research Applications

Anticancer Properties

N,N,N'-Tribenzylthiourea and its derivatives have shown potential in cancer research. For instance, tribenzyltin compounds, when complexed with certain ligands, exhibit enhanced anticancer properties. These properties include delayed cancer cell-cycle progression, induction of apoptosis, and reduction in cell motility and invasion. Such compounds have shown greater effectiveness and selectivity in combating cancer compared to traditional drugs like cisplatin and doxorubicin (Anasamy et al., 2017).

Enzyme Activation and Potential Therapeutic Applications

N-Acylthioureas, such as this compound, have been studied for their role in activating enzymes like human histone deacetylase 8 (HDAC8). Research has shown that certain derivatives can bind to HDAC8, leading to the modulation of binding thermodynamics and kinetics of substrates or inhibitors. This binding activity suggests potential for developing selective enzyme activators as therapeutic agents (Singh et al., 2015).

Role in Protein Family Detection

In the field of genomics, research on protein families is critical for understanding functional diversity and evolutionary insights. A novel approach called TRIBE-MCL has been employed for rapidly and accurately clustering protein sequences into families, based on precomputed sequence similarity information. This approach aids in the categorization and annotation of protein families, particularly in large-scale genomic studies (Enright et al., 2002).

Vulcanization Agent in Rubber Processing

This compound derivatives, such as zinc dibenzyldithiocarbamate, are used in rubber processing as vulcanization agents. The thermal decomposition of such compounds is studied to understand their potential role in the formation of harmful substances like nitrosamines during food processing, particularly in products like processed hams (Helmick & Fiddler, 1994).

Heterocycle Formation and Organic Synthesis

In organic chemistry, this compound derivatives have been utilized in palladium-catalyzed intramolecular oxidative C-H bond functionalization. This process is an efficient strategy for synthesizing 2-aminobenzothiazoles, which are important in various chemical syntheses and pharmaceutical applications (Joyce & Batey, 2009).

Future Directions

The use of N,N,N’-tribenzylthiourea in the synthesis of nanocrystals suggests potential future directions in nanotechnology . By controlling the substitution pattern of the thiourea, the nanocrystal concentration can be adjusted, and the desired nanocrystal size can be obtained at full conversion, with a high degree of consistency . This opens up possibilities for the development of new materials with controlled properties.

properties

IUPAC Name |

1,1,3-tribenzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2S/c25-22(23-16-19-10-4-1-5-11-19)24(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWRCQCRNBDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)

![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)